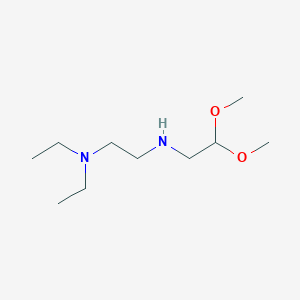
N-(2,2-dimethoxyethyl)-N',N'-diethylethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
n’-(2,2-Dimethoxyethyl)-n,n-diethyl-ethylenediamine is an organic compound with a unique structure that includes both dimethoxyethyl and diethyl groups attached to an ethylenediamine backbone. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n’-(2,2-Dimethoxyethyl)-n,n-diethyl-ethylenediamine typically involves the reaction of ethylenediamine with 2,2-dimethoxyethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of phase transfer catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process .
化学反応の分析
Types of Reactions
n’-(2,2-Dimethoxyethyl)-n,n-diethyl-ethylenediamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halides or other nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction and desired products .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted amine compounds .
科学的研究の応用
n’-(2,2-Dimethoxyethyl)-n,n-diethyl-ethylenediamine has several applications in scientific research:
作用機序
The mechanism by which n’-(2,2-Dimethoxyethyl)-n,n-diethyl-ethylenediamine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or other molecules, and modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
類似化合物との比較
Similar Compounds
n’-(2,2-Dimethoxyethyl)-n-methylamine: This compound has a similar structure but with a methyl group instead of diethyl groups.
n’-(2,2-Dimethoxyethyl)-n,n-dimethyl-ethylenediamine: Similar to the target compound but with dimethyl groups instead of diethyl groups
Uniqueness
n’-(2,2-Dimethoxyethyl)-n,n-diethyl-ethylenediamine is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This uniqueness makes it valuable in various applications, from chemical synthesis to potential therapeutic uses .
特性
分子式 |
C10H24N2O2 |
|---|---|
分子量 |
204.31 g/mol |
IUPAC名 |
N-(2,2-dimethoxyethyl)-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C10H24N2O2/c1-5-12(6-2)8-7-11-9-10(13-3)14-4/h10-11H,5-9H2,1-4H3 |
InChIキー |
HBWNFTOMJDGYRM-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCNCC(OC)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















